

Application of Filbertone in Food Authenticity Testing

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Compound of Interest

Compound Name: *Filbertone*

Cat. No.: *B1242023*

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **filbertone** as a chemical marker in food authenticity testing. **Filbertone**, the primary flavor compound in hazelnuts, serves as a robust indicator for the presence and quantity of hazelnut ingredients, and is particularly useful in detecting the adulteration of other food products with hazelnut derivatives.

Introduction

Filbertone, chemically known as (E)-5-Methyl-2-hepten-4-one, is a naturally occurring ketone that imparts the characteristic roasted and nutty flavor to hazelnuts (*Corylus avellana* L.).^{[1][2]} Its unique presence and concentration in hazelnuts make it an ideal marker for food authenticity and quality control. The primary applications of **filbertone** analysis in the food industry include:

- **Hazelnut Product Quality Assessment:** Evaluating the quality of hazelnut-based products like spreads and pastes by correlating **filbertone** content with the actual hazelnut percentage.^{[3][4]}
- **Detection of Olive Oil Adulteration:** Identifying the fraudulent addition of cheaper hazelnut oil to olive oil, a practice hard to detect using standard lipid profiling.^{[1][3]}

- Allergen Detection: Screening for the undeclared presence of hazelnuts, which is crucial for consumers with nut allergies.[3]

While a powerful marker, the natural variability of **filbertone** content in hazelnuts due to factors like variety, roasting conditions, and geographical origin makes precise quantification of hazelnut content challenging.[3][5] However, it is highly effective for qualitative analysis and for classifying products into different quality grades.[3][6] The potential use of synthetic **filbertone** as a flavor additive should also be considered during analysis.[3]

Quantitative Data Summary

The concentration of **filbertone** is a key parameter in determining the authenticity and quality of food products. The following tables summarize quantitative data from various studies.

Table 1: **Filbertone** Content in Authentic Hazelnut Products

Product Type	Filbertone Concentration (µg/kg)	Notes
Authentic Hazelnut Pastes	304 - 584	Significant variation observed between different pastes.[3][5]
Oil from Roasted Hazelnuts	~ 315	Roasting significantly increases filbertone content.[3]
Oil from Unroasted Hazelnuts	< 10	

Table 2: Classification of Hazelnut Spreads Based on **Filbertone** Content

Hazelnut Content	Filbertone Content (µg/kg)	Quality Classification
< 1%	< 4	Minimal Hazelnut Content
1% - 10%	4 - 45	Medium Hazelnut Content
> 10%	> 45	High Hazelnut Content

This classification system allows for the quality sorting of commercial hazelnut spreads.[3][6][7]

Table 3: Analytical Method Performance for **Filbertone** Quantification

Parameter	Value	Matrix	Method
Limit of Detection (LOD)	2 µg/kg	Hazelnut Spread	HS-SPME-GC-MS
Limit of Quantification (LOQ)	5 µg/kg	Hazelnut Spread	HS-SPME-GC-MS
Linearity Range	5 - 750 µg/kg	Hazelnut Spread	HS-SPME-GC-MS
Recovery (spiked at 50 µg/kg)	98%	Hazelnut-free spread	HS-SPME-GC-MS
Recovery (spiked at 500 µg/kg)	81%	Hazelnut-free paste	HS-SPME-GC-MS
Repeatability (RSD)	8.1%	Hazelnut-free spread	HS-SPME-GC-MS
Repeatability (RSD)	11.2%	Hazelnut-free paste	HS-SPME-GC-MS

These parameters demonstrate the sensitivity and reliability of the HS-SPME-GC-MS method for **filbertone** analysis.[3]

Experimental Protocols

The following are detailed protocols for the analysis of **filbertone** in food matrices, with a focus on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), a widely used and effective technique.

Protocol 1: Determination of **Filbertone** in Hazelnut Spreads by HS-SPME-GC-MS

This protocol is adapted from the methodology described by Čížková et al. (2013).[3]

3.1.1. Materials and Reagents

- **Filbertone** standard ((E)-5-methyl-hept-2-en-4-one, ≥98% purity)

- Sodium chloride (NaCl)
- Deionized water
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly: 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high sensitivity to **filbertone**.[\[3\]](#)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Automated SPME sampler (optional, but recommended for precision)

3.1.2. Sample Preparation

- Homogenize the hazelnut spread sample to ensure uniformity.
- Accurately weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.
- Add 1.5 mL of a saturated NaCl solution to the vial. The salt solution increases the volatility of the analytes.
- Immediately seal the vial with the screw cap.

3.1.3. HS-SPME Procedure

- Place the vial in the autosampler tray or a heating block.
- Equilibration: Incubate the vial for 10 minutes at 60°C to allow the volatiles to partition into the headspace.[\[3\]](#)
- Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 5 minutes at 60°C.[\[3\]](#)
- Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column. A desorption time of 4 minutes at 250°C in splitless mode is recommended.

3.1.4. GC-MS Parameters

- Injector: 250°C, splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/min.
 - Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
- MS Transfer Line: 250°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for **filbertone** (m/z) are 69, 98, 111, and 126.[6]

3.1.5. Quantification

Prepare a calibration curve using standard solutions of **filbertone** in a suitable solvent (e.g., methanol or a hazelnut-free spread matrix) across a concentration range of 5 to 750 µg/kg.[3] Analyze the standards using the same HS-SPME-GC-MS method. Plot the peak area of the target ion against the concentration to generate the calibration curve. Calculate the **filbertone** concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ultrasonically Assisted Solid-Phase Extraction (UA-SPE) for Filbertone in Hazelnut Oil

This protocol provides an alternative extraction method for liquid samples like oils.

3.2.1. Materials and Reagents

- Hazelnut oil sample
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (for conditioning)
- n-Hexane (for elution)
- Ultrasonic bath
- GC-MS system

3.2.2. Extraction Procedure

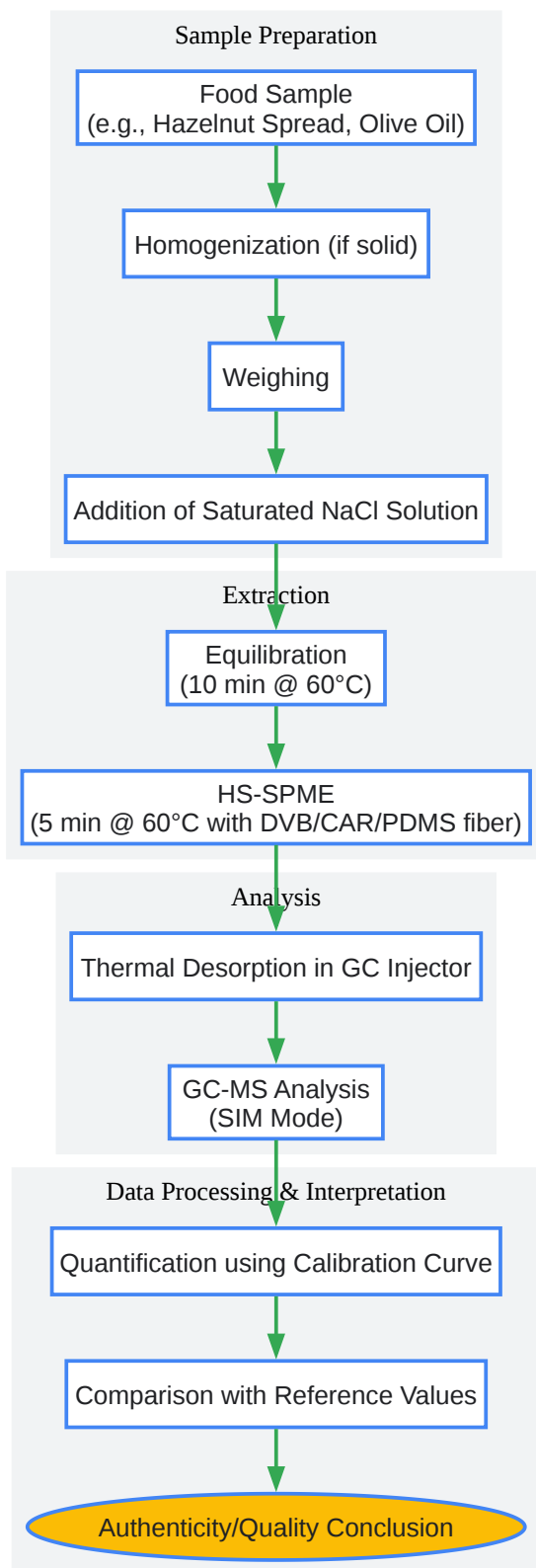
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Dissolve a known amount of hazelnut oil in a minimal amount of n-hexane and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a solvent of low polarity to remove interfering lipids, while retaining **filbertone**.
- Elution: Place the SPE cartridge in a vial containing a suitable elution solvent (e.g., n-hexane or a mixture of n-hexane and diethyl ether).
- Ultrasonication: Immerse the vial in an ultrasonic bath for 15-30 minutes to facilitate the elution of **filbertone** from the SPE sorbent.
- Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

3.2.3. GC-MS Analysis

Analyze the concentrated extract using the GC-MS parameters outlined in Protocol 1 (Section 3.1.4).

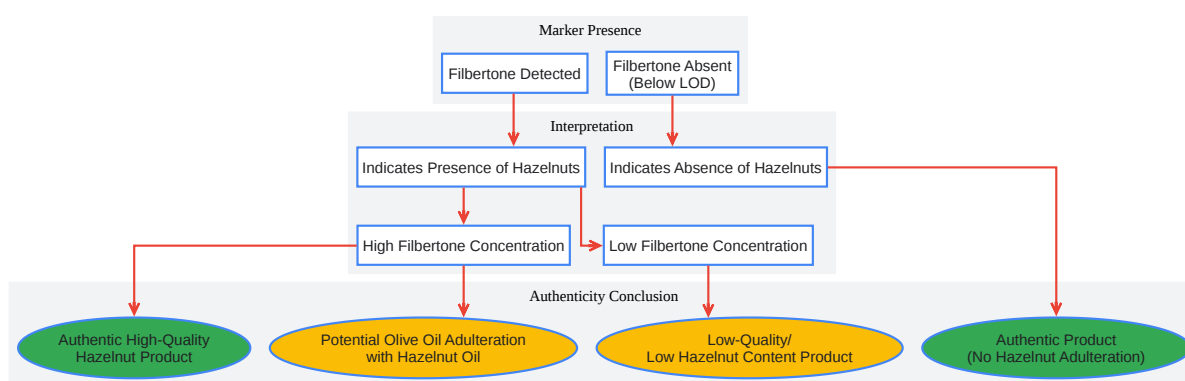
Visualizations

The following diagrams illustrate the workflow and logical relationships in the application of **filbertone** for food authenticity testing.



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Caption: Experimental workflow for **filbertone** analysis using HS-SPME-GC-MS.



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Caption: Logical relationship for food authenticity assessment based on **filbertone** detection.

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